3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid: is an organic compound with the molecular formula C9H12O4 It is a bicyclic compound featuring a hexane ring fused with a cyclopropane ring, with methoxycarbonyl and carboxylic acid functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a diene with a suitable dienophile in the presence of a catalyst to form the bicyclic structure. The methoxycarbonyl and carboxylic acid groups are then introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, 3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential as a drug candidate or as a probe for studying biological processes. Its structural features could allow it to interact with specific biological targets.
Industry: In industry, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The methoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
3-Azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but contain a nitrogen atom, which can significantly alter their chemical and biological properties.
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds have a different ring fusion pattern but can serve as bioisosteres for certain applications.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: This compound has a similar functional group arrangement but a different bicyclic framework.
Uniqueness: 3-Methoxycarbonylbicyclo[310]hexane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of both methoxycarbonyl and carboxylic acid groups
Properties
IUPAC Name |
3-methoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-13-9(12)4-2-5-6(3-4)7(5)8(10)11/h4-7H,2-3H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCROQKXHQLUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2C(C1)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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